molecular formula C21H17N3O4 B2667302 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421525-74-7

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2667302
M. Wt: 375.384
InChI Key: WIIUZGLUDVBMBP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an indole group. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . In this case, those elements are carbon and nitrogen. Indole is a key component of many biologically active compounds, including certain amino acids and neurotransmitters .

Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Research has shown that indole acetamide derivatives possess significant anti-inflammatory activities through in silico modeling studies targeting the cyclooxygenase COX-1 and COX-2 domains. The geometric optimization and interaction energy studies of these compounds, using density functional theory calculations, provide insights into their stability and the electronic charge transfer within the molecules, indicating their potential as therapeutic agents (Al-Ostoot et al., 2020).

Antagonist Binding Site Mapping

The development of non-peptidic antagonists for receptors such as the NK2 receptor has been facilitated by the synthesis of photoactivatable analogues containing a diazirine moiety. These compounds bind with high affinity, aiding in identifying residues at the antagonist binding site, which is crucial for designing more effective drugs (Kersey et al., 1996).

Antiprion Agents

Benzamide derivatives have been synthesized and evaluated for their binding affinity to human PrPC and inhibition of its conversion into PrPSc. These compounds exhibit potential as therapeutic agents against prion diseases, highlighting the versatility of benzamide scaffolds in medicinal chemistry (Fiorino et al., 2012).

Novel Synthesis Techniques

OxymaPure/DIC has been used as an efficient reagent for the synthesis of α-ketoamide derivatives. This method demonstrates clear superiority in terms of purity and yield over traditional approaches, showcasing advancements in the synthesis techniques for complex organic compounds (El‐Faham et al., 2013).

Oxidation Reactions and Organic Synthesis

The synthesis of compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the utility of such molecules in oxidative reactions. These compounds serve as stoichiometric oxidation reagents, facilitating various organic synthesis processes (Mercadante et al., 2013).

properties

IUPAC Name

2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIUZGLUDVBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

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